

# "NP108 antimicrobial polymer discovery and origin"

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## Compound of Interest

Compound Name: Antibacterial agent 108

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An In-depth Technical Guide to the Antimicrobial Polymer NP108: Discovery, Origin, and Characterization

## Introduction

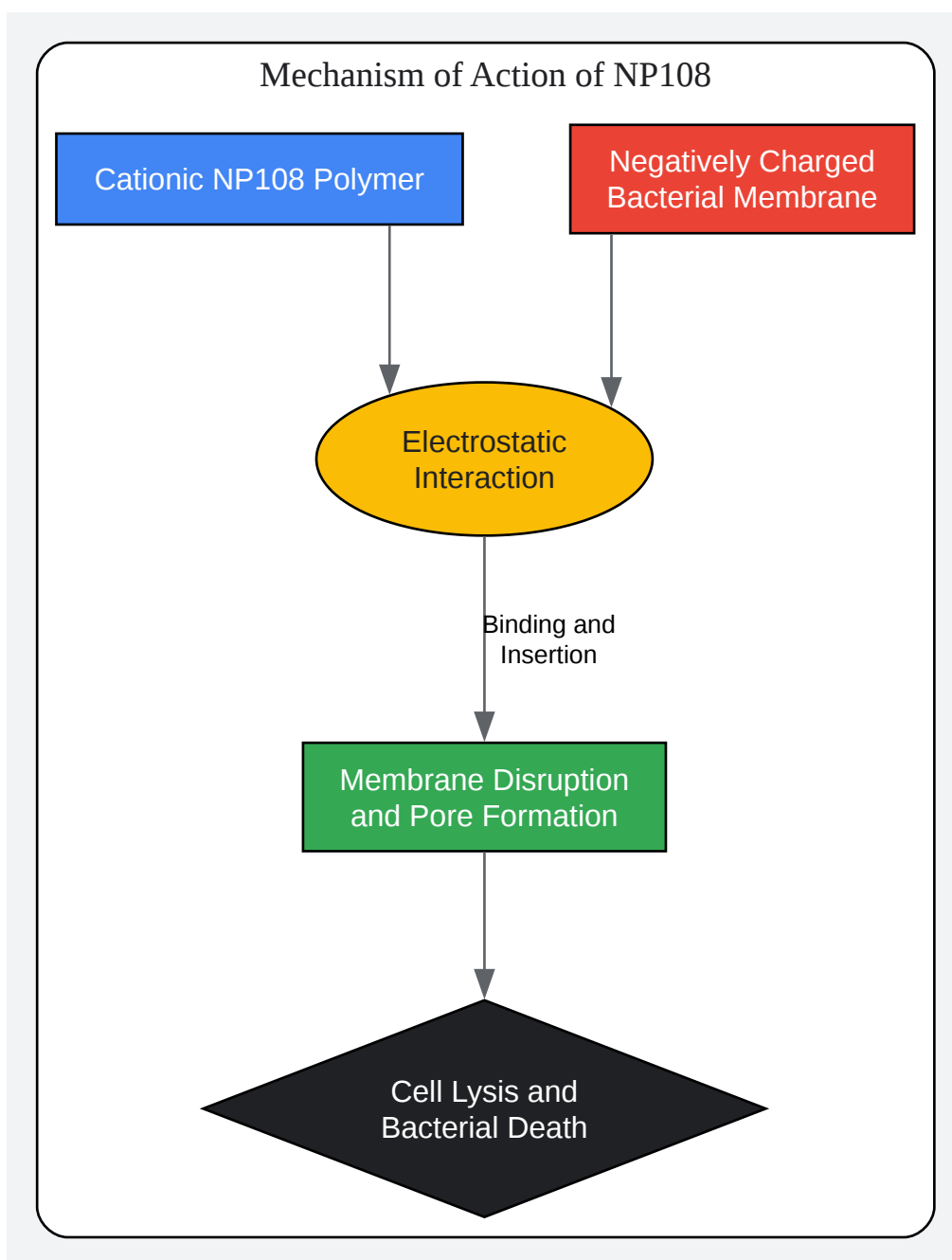
*Staphylococcus aureus* represents a significant threat to public health, causing a range of infections from minor skin ailments to life-threatening conditions like bacteremia and endocarditis. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant *S. aureus* (MRSA) and mupirocin-resistant strains, necessitates the development of novel antimicrobial agents. NP108 is a promising cationic antimicrobial polymer engineered as a non-antibiotic alternative for applications such as the nasal decolonization of *S. aureus* to prevent healthcare-associated infections (HAIs).[1][2][3] This technical guide provides a comprehensive overview of NP108, including its origin, antimicrobial properties, and the experimental methodologies used for its characterization.

## Discovery and Origin of NP108

NP108 is a synthetic, cationic polymer constructed from lysine, an amino acid that is generally recognized as safe (GRAS).[1][3] Its design mimics the properties of endogenous lysine-rich antimicrobial peptides (AMPs), which are a part of the innate immune system. The rationale behind its development was to create a broad-spectrum, rapidly bactericidal agent with a mechanism of action that is less likely to induce bacterial resistance compared to traditional antibiotics.[1]

## Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, NP108 is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.<sup>[1][2]</sup> This rapid, physical disruption of the cell membrane is a key advantage, as it is a mechanism that bacteria are less likely to develop resistance to through target-site mutations.



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Caption: Proposed mechanism of action for the NP108 antimicrobial polymer.

## Quantitative Antimicrobial Activity

NP108 has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. The following tables summarize the key quantitative data on its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Planktonic Bacteria

Bacterial Species	Strain Type	Growth Phase	MIC <sub>100</sub> (mg/L)	Reference
Staphylococcus aureus	Multiple Isolates	Exponential & Stationary	8 - 500	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Staphylococcus epidermidis	Multiple Isolates	Exponential & Stationary	4 - 8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
S. aureus	Small Colony Variants	-	32	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
S. aureus	Under Nutrient-Limiting Conditions	-	8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Efficacy of NP108 against S. aureus Biofilms

Biofilm Activity	MIC <sub>100</sub> (mg/L)	Reference
Prevention of Biofilm Formation	1 - 4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Eradication of Established Biofilms	≥ 31.25	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial characterization of NP108.

### Synthesis of a Representative Cationic Poly-lysine Polymer

The precise, proprietary synthesis protocol for NP108 is not publicly available. However, a representative method for synthesizing a cationic poly-lysine polymer via ring-opening polymerization of an N-carboxyanhydride (NCA) monomer is provided below.

Materials:

- $\epsilon$ -(Benzyloxycarbonyl)-L-lysine
- Triphosgene
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dichloromethane (DCM)
- Initiator (e.g., sodium methoxide)
- Trifluoroacetic acid (TFA)
- Hydrogen bromide (HBr) in acetic acid
- Diethyl ether
- Dialysis tubing (MWCO 1-2 kDa)

Protocol:

- **Monomer Synthesis:** The  $\epsilon$ -(benzyloxycarbonyl)-L-lysine N-carboxyanhydride (Z-Lys-NCA) monomer is synthesized by reacting  $\epsilon$ -(benzyloxycarbonyl)-L-lysine with triphosgene in anhydrous THF.

- **Polymerization:** The Z-Lys-NCA monomer is dissolved in anhydrous DCM. A primary amine initiator is added to start the ring-opening polymerization. The reaction is allowed to proceed under an inert atmosphere for 48-72 hours.
- **Purification:** The resulting polymer, poly( $\epsilon$ -benzyloxycarbonyl-L-lysine), is precipitated in cold diethyl ether, filtered, and dried under vacuum.
- **Deprotection:** The benzyloxycarbonyl (Z) protecting group is removed from the lysine side chains by treating the polymer with a solution of HBr in acetic acid or with TFA.
- **Final Purification:** The deprotected poly-L-lysine is precipitated in diethyl ether, redissolved in deionized water, and purified by dialysis against deionized water for 48 hours to remove any remaining salts and impurities. The final product is obtained by lyophilization.

## Antimicrobial Susceptibility Testing

### a) Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This protocol determines the lowest concentration of NP108 that inhibits the visible growth of a microorganism.

#### Materials:

- NP108 stock solution
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- Bacterial culture in exponential growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer

#### Protocol:

- **Bacterial Inoculum Preparation:** A pure culture of the test bacterium is grown in CA-MHB to the exponential phase. The culture is then diluted to a standardized concentration of approximately  $5 \times 10^5$  CFU/mL.

- **Serial Dilution:** A two-fold serial dilution of the NP108 stock solution is prepared in CA-MHB directly in the 96-well plate.
- **Inoculation:** Each well containing the diluted NP108 is inoculated with the standardized bacterial suspension. A positive control well (bacteria without NP108) and a negative control well (broth only) are included.
- **Incubation:** The microtiter plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of NP108 at which no visible turbidity (bacterial growth) is observed.

#### b) Biofilm Eradication Assay

This protocol assesses the ability of NP108 to eradicate pre-formed bacterial biofilms.

Materials:

- Bacterial culture
- Tryptic Soy Broth (TSB) supplemented with glucose
- NP108 solution
- Sterile 96-well flat-bottom plates
- Crystal Violet solution (0.1%)
- Ethanol (95%)

Protocol:

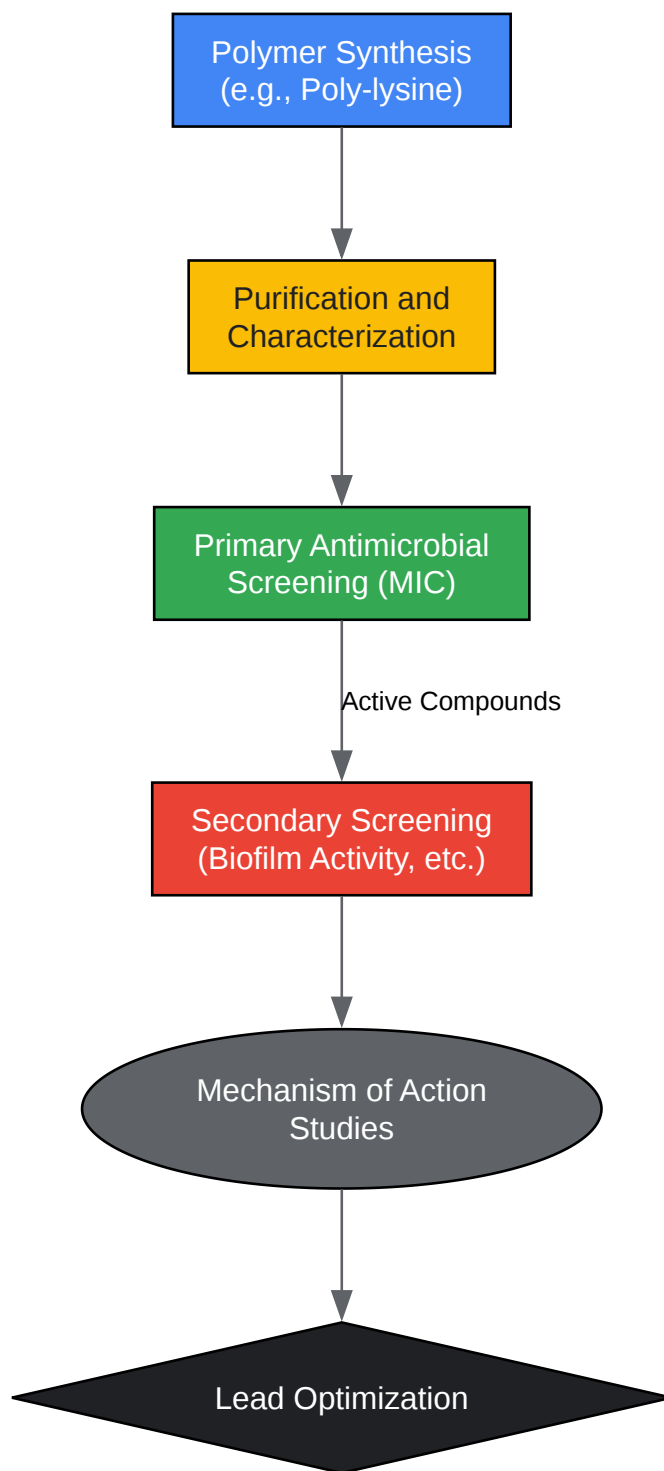
- **Biofilm Formation:** A standardized bacterial suspension in TSB with glucose is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.
- **Treatment:** After incubation, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS). Various concentrations of NP108 are then added to the wells containing the established biofilms.

- Incubation: The plate is incubated for a further 24 hours at 37°C.
- Staining: The NP108 solution is removed, and the wells are washed with PBS. The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
- Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 95% ethanol, and the absorbance is measured using a spectrophotometer to quantify the remaining biofilm biomass.

## Experimental and Discovery Workflow

The discovery and characterization of a novel antimicrobial polymer like NP108 follows a structured workflow from initial synthesis to detailed antimicrobial testing.

## NP108 Discovery and Characterization Workflow

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Caption: A generalized workflow for the discovery and in-vitro testing of antimicrobial polymers like NP108.

## Conclusion

NP108 is a promising antimicrobial polymer with significant potential as a non-antibiotic agent for combating bacterial infections, particularly those caused by resistant strains of *S. aureus*. Its rapid, membrane-disrupting mechanism of action and efficacy against biofilms make it a strong candidate for further development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of similar cationic antimicrobial polymers, contributing to the broader effort to address the challenge of antimicrobial resistance.

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## References

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